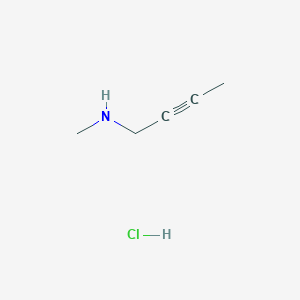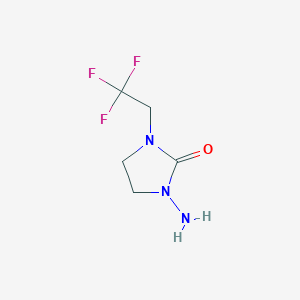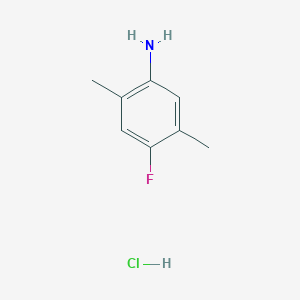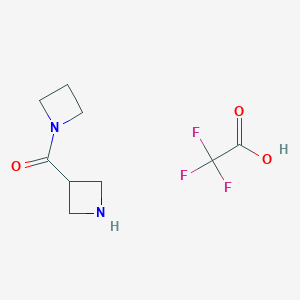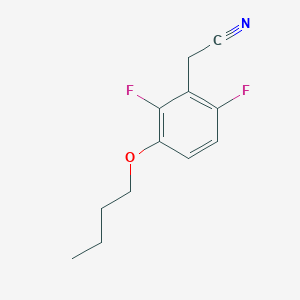![molecular formula C9H20Cl2N2O B1383388 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride CAS No. 1803592-58-6](/img/structure/B1383388.png)
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Overview
Description
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a complex organic compound. It contains a total of 32 bonds, including 13 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 8-oxabicyclo[3.2.1]octanes, which are related to the compound , has been achieved via a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . This process allows the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis
The molecular structure of 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride includes a five-membered ring, a six-membered ring, and a seven-membered ring . It also contains a primary aliphatic amine and a hydroxyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-oxabicyclo[3.2.1]octanes include a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction . This process is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .Scientific Research Applications
-
Synthesis of Bicyclo[3.2.1]octanes
- Field : Organic Chemistry
- Application : The synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones .
- Method : This is achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .
- Results : The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry .
-
Synthesis of Enantiopure Bicyclo[3.2.1]octane Systems from Carvone
- Field : Organic Chemistry
- Application : The transformation of the commercially available monoterpene carvone into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems .
- Method : The sequence used for this transformation involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
- Results : Several enantiopure bicyclo[3.2.1]octane systems were prepared using this approach .
-
Divergent [5+2] Cascade Approach to Bicyclo[3.2.1]octanes
- Field : Organic Chemistry
- Application : A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach to bicyclo[3.2.1]octanes .
- Method : This novel protocol enables a facile synthesis of a series of diversely functionalized ent-kaurene and cedrene-type skeletons .
- Results : The method provides good yields and excellent diastereoselectivities .
-
Expedient Synthesis of Bicyclo [3.2.1]octanes
- Field : Organic Chemistry
- Application : The expedient synthesis of 8-disubstituted bicyclo [3.2.1]octane-3-ones .
- Method : The synthesis is achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .
- Results : The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry .
-
Improved Synthesis of 8-oxabicyclo[3.2.1]octanes
- Field : Organic Chemistry
- Application : A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers .
- Method : This method is promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .
- Results : This method allows the efficient construction of 8-oxabicyclo [3.2.1]octanes and their analogs with a wide substrate scope .
-
Synthesis of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl
-
Expedient Synthesis of Bicyclo [3.2.1]octanes
- Field : Organic Chemistry
- Application : The expedient synthesis of 8-disubstituted bicyclo [3.2.1]octane-3-ones .
- Method : The synthesis is achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .
- Results : The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry .
-
Improved Synthesis of 8-oxabicyclo[3.2.1]octanes
- Field : Organic Chemistry
- Application : A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers .
- Method : This method is promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .
- Results : This method allows the efficient construction of 8-oxabicyclo [3.2.1]octanes and their analogs with a wide substrate scope .
-
Synthesis of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl
properties
IUPAC Name |
8-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-3-4-11-7-1-2-8(11)6-9(12)5-7;;/h7-9,12H,1-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWQDHBGDOSJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CCN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



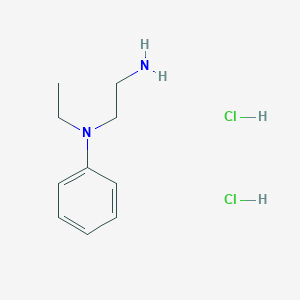
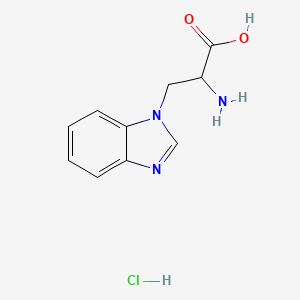
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)
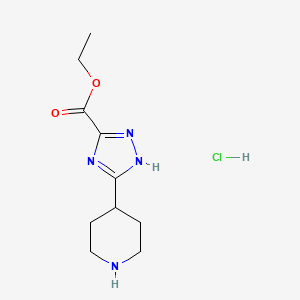
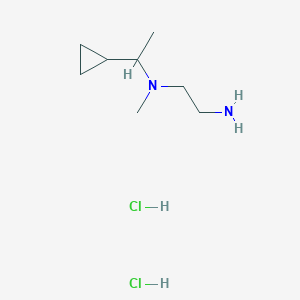
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)
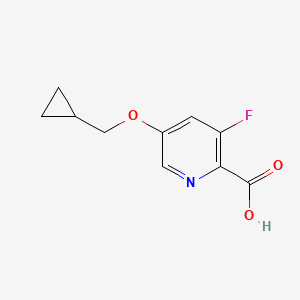
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
